2-(4-Bromobenzoyl)-6-methoxypyridine
Overview
Description
2-(4-Bromobenzoyl)-6-methoxypyridine is a chemical compound characterized by its bromobenzoyl group and methoxy group attached to a pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromobenzoyl chloride and 6-methoxypyridine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is heated under reflux to ensure complete conversion.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters to ensure consistency and yield. Advanced purification techniques such as column chromatography or crystallization may be employed to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines or benzene derivatives.
Scientific Research Applications
2-(4-Bromobenzoyl)-6-methoxypyridine has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Bromobenzoyl)-6-methoxypyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2-(4-Chlorobenzoyl)-6-methoxypyridine: Similar structure with a chlorine atom instead of bromine.
2-(4-Fluorobenzoyl)-6-methoxypyridine: Similar structure with a fluorine atom instead of bromine.
2-(4-Methylbenzoyl)-6-methoxypyridine: Similar structure with a methyl group instead of bromine.
Uniqueness: 2-(4-Bromobenzoyl)-6-methoxypyridine is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro, fluoro, or methyl counterparts. This difference can lead to distinct biological activities and industrial applications.
Properties
IUPAC Name |
(4-bromophenyl)-(6-methoxypyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-17-12-4-2-3-11(15-12)13(16)9-5-7-10(14)8-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCVCFMVQXRUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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